![molecular formula C26H40N2O B14666612 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine CAS No. 51462-27-2](/img/structure/B14666612.png)
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a decyloxyphenyl group and a hexyl chain
Méthodes De Préparation
The synthesis of 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the decyloxyphenyl intermediate, which is then coupled with a pyrimidine derivative under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may scale up these reactions using optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mécanisme D'action
The mechanism of action of 2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine can be compared with other similar compounds, such as:
4-[2-(Decyloxy)phenyl]-5-hexylpyrimidine: This compound has a similar structure but with a different substitution pattern on the pyrimidine ring.
2-[4-(Decyloxy)phenyl]-5-octylpyrimidine: This compound has a similar structure but with a different alkyl chain length.
Propriétés
Numéro CAS |
51462-27-2 |
|---|---|
Formule moléculaire |
C26H40N2O |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
2-(4-decoxyphenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-10-11-12-14-20-29-25-18-16-24(17-19-25)26-27-21-23(22-28-26)15-13-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |
Clé InChI |
ABSVAIARYCTADL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


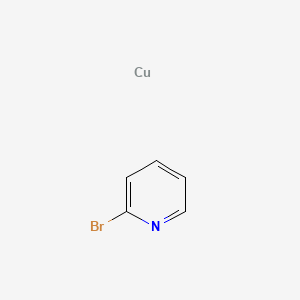
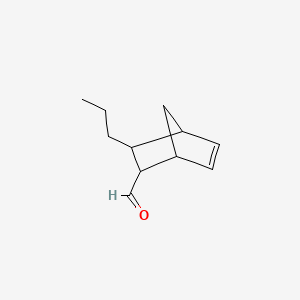
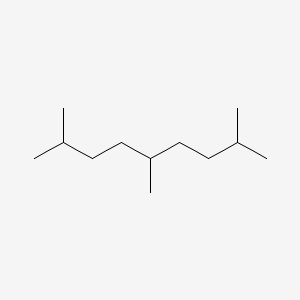
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
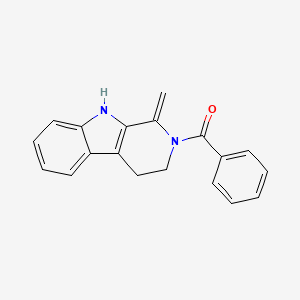
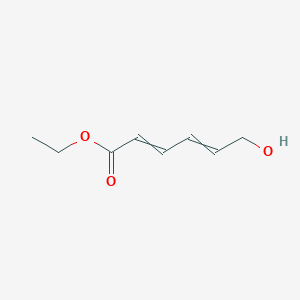

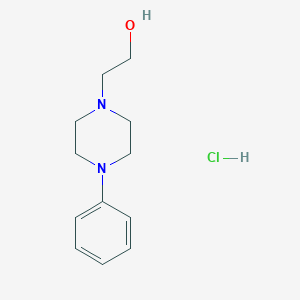
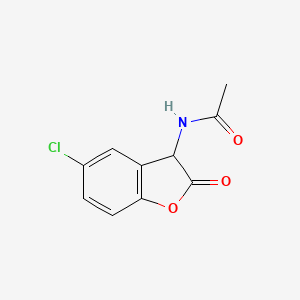
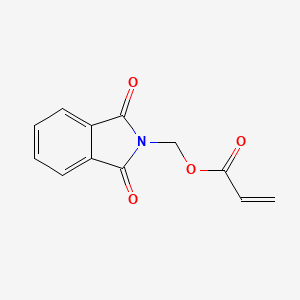
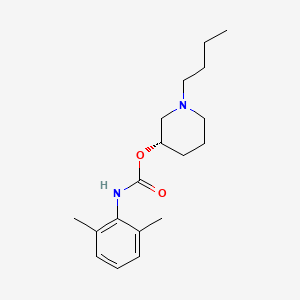
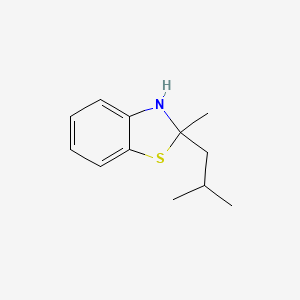
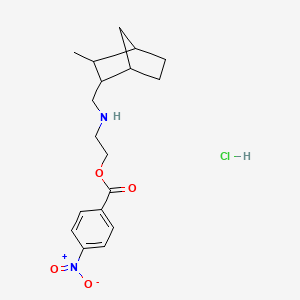
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
